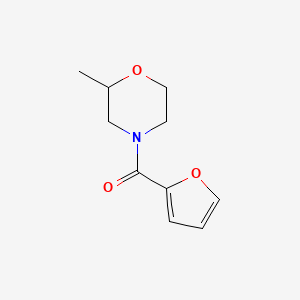
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTF is a small molecule that has been synthesized in the laboratory and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In neurons, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to protect against oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In inflammation, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is that it is a small molecule that can easily penetrate cell membranes and reach its target. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in certain applications.
Orientations Futures
There are several future directions for the study of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to test its efficacy in animal models of various diseases. Additionally, there is potential for the development of N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer, neurodegenerative diseases, and inflammation.
Méthodes De Synthèse
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)benzoyl chloride with 2,5-dimethylpyrazole in the presence of a base. The resulting product can be purified using column chromatography or recrystallization. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation, N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8-7-11(19(2)18-8)17-12(20)9-5-3-4-6-10(9)13(14,15)16/h3-7H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUOMSPMDLZFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7516560.png)




![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)


![2-[[Cycloheptyl(methyl)amino]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516611.png)


![2-Cyclopent-2-en-1-yl-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7516640.png)